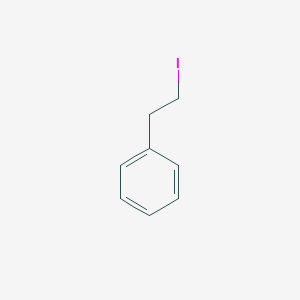

(2-Iodoethyl)benzene

描述

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, the class of compounds to which (2-Iodoethyl)benzene belongs, are of paramount importance in synthetic organic chemistry. ontosight.ainih.gov They are characterized by an iodine atom attached to an aryl group. ontosight.ai Compared to other aryl halides, aryl iodides exhibit a unique balance of stability and reactivity. ontosight.ai The carbon-iodine bond is weaker than carbon-fluorine, carbon-chlorine, and carbon-bromine bonds, making the iodine atom an excellent leaving group in various chemical transformations. fiveable.me

This enhanced reactivity makes aryl iodides crucial intermediates in a wide array of synthetic reactions, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. ontosight.ainih.govfiveable.me Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings frequently employ aryl iodides to construct complex molecular frameworks found in pharmaceuticals, natural products, and advanced materials. ontosight.ainih.gov Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds, which are powerful oxidizing agents in their own right. nih.gov

Overview of this compound as a Key Organic Building Block in Advanced Research

This compound serves as a fundamental building block, or synthon, in advanced organic synthesis. Its structure provides a reactive handle—the iodoethyl group—attached to a stable phenyl ring. This allows for the introduction of the phenethyl moiety into a wide range of molecules.

The compound's utility is demonstrated in its application as a starting material for the preparation of various organic and inorganic-hybrid compounds. chemicalbook.com For instance, it has been used in the synthesis of complex lead iodide structures. chemicalbook.com Its reactivity also allows it to participate in reactions such as triethyl borane-mediated intermolecular radical additions. chemicalbook.com

Below is a table summarizing the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C8H9I |

| Molecular Weight | 232.06 g/mol |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Density | 1.603 g/mL at 25 °C |

| Boiling Point | 122-123 °C at 13 mmHg |

| Refractive Index | n20/D 1.601 |

| CAS Number | 17376-04-4 ontosight.ai |

Scope and Research Trajectories Pertaining to this compound

Current and future research involving this compound is focused on several key areas. A significant trajectory involves its use in palladium-catalyzed cross-coupling reactions. For example, alkyl indium reagents generated from this compound have been shown to couple efficiently with a variety of aryl halides, demonstrating good functional group compatibility.

However, its application is not without challenges. In some catalytic systems, such as certain nickel-catalyzed Kumada cross-coupling reactions, this compound has been found to be unsuitable, highlighting the need for careful catalyst selection. mdpi.com

Research also continues to explore its role in the synthesis of novel compounds with potential biological activity. It has been utilized in the preparation of dioxane-based antiviral agents, showcasing its potential in medicinal chemistry. chemicalbook.com The development of more efficient and selective methods for its synthesis and its application in novel synthetic methodologies remain active areas of investigation. This includes its use in the formation of complex heterocyclic structures and in the study of reaction mechanisms.

The versatility of this compound as a reactive intermediate ensures its continued importance in the advancement of organic synthesis, with ongoing research likely to uncover new applications and reaction pathways.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-iodoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9I/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTHPKXDLVYNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025447 | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17376-04-4 | |

| Record name | Phenethyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17376-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017376044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2-iodoethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodoethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Iodoethyl Benzene and Its Derivatives

Direct Halogenation Approaches

Direct halogenation of the ethylbenzene (B125841) side chain is a challenging process. While aromatic ring halogenation is common, direct iodination of the ethyl group is less straightforward. One approach involves the halogenation of ethylbenzene derivatives where an iodine atom is introduced at a specific position on the benzene (B151609) ring. For instance, 1-chloro-3-ethylbenzene (B1584093) can be iodinated using iodine and an oxidizing agent to produce 1-chloro-3-(1-iodoethyl)benzene. smolecule.com Another method involves the direct halogenation of ethylbenzene, first by chlorination and then by iodination, to introduce both halogen atoms at specific positions. smolecule.com However, these methods often lead to a mixture of products and may lack regioselectivity.

Functional Group Interconversion Strategies

A more common and controlled approach to synthesizing (2-iodoethyl)benzene involves the conversion of other functional groups on the ethyl side chain.

Halogen Exchange Reactions (e.g., Finkelstein Reaction from Bromo- or Chloro- analogues)

The Finkelstein reaction is a widely utilized method for the synthesis of this compound and its derivatives. This SN2 reaction involves the treatment of a (2-chloroethyl)- or (2-bromoethyl)benzene (B7723623) analogue with an iodide salt, typically sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. escholarship.org The reaction proceeds via nucleophilic substitution, where the iodide ion displaces the chloride or bromide ion.

For example, 1-(2-iodoethyl)-4-methylbenzene (B1319481) can be synthesized from 4-(2-chloroethyl)-4-methylbenzene by refluxing with NaI in acetone. This method is advantageous due to the use of readily available starting materials and relatively mild reaction conditions. Similarly, this compound can be prepared from (2-bromoethyl)benzene. bloomtechz.com The success of the Finkelstein reaction relies on the difference in solubility of the halide salts in the chosen solvent, driving the equilibrium towards the desired iodo-product.

A study on the synthesis of a radioiodinated rucaparib (B1680265) analogue for cancer therapy also employed a Finkelstein reaction to introduce the iodine atom. ox.ac.uk

Table 1: Examples of Finkelstein Reactions for the Synthesis of this compound Derivatives

| Starting Material | Reagents | Product | Reference |

| 4-(2-Chloroethyl)-4-methylbenzene | NaI, Acetone | 1-(2-Iodoethyl)-4-methylbenzene | |

| (2-Bromoethyl)benzene | NaI, Acetone | This compound | bloomtechz.com |

| BODIPY-Cl/Br | NaI, Acetone | Fluorescent probe 1 | escholarship.org |

Appel-Type Reactions for Iodination of Alcohols

The Appel reaction provides a versatile method for converting alcohols to alkyl iodides. commonorganicchemistry.comwikipedia.orgorganic-chemistry.orgnrochemistry.comsynarchive.com In the context of this compound synthesis, 2-phenylethanol (B73330) serves as the starting material. The reaction is typically carried out using triphenylphosphine (B44618) (PPh3) and iodine (I2) or another iodine source like carbon tetraiodide (CI4) or methyl iodide (CH3I). wikipedia.org

The reaction mechanism involves the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with the iodine source. The alcohol then attacks the phosphonium salt, and subsequent SN2 displacement by the iodide ion yields the desired this compound and triphenylphosphine oxide. wikipedia.orgnrochemistry.com A key advantage of the Appel reaction is its generally high yield and mild reaction conditions. organic-chemistry.org For primary and secondary alcohols, the reaction proceeds with an inversion of stereochemistry. commonorganicchemistry.comnrochemistry.com

Table 2: General Conditions for Appel-Type Iodination of Alcohols

| Alcohol | Reagents | Product | Reference |

| R-OH | PPh3, I2 | R-I | commonorganicchemistry.comwikipedia.org |

| 2-Phenylethanol | PPh3, I2 | This compound | lookchem.com |

Difluoroalkylation of Alkenes Precursors to Fluoro-iodinated Analogues

Recent advances in synthetic methodology have explored the difluoroalkylation of alkenes to create more complex, fluorinated analogues. While not a direct synthesis of this compound itself, these methods can produce related fluoro-iodinated structures. For instance, hypervalent iodine reagents have been used for the fluorination of styrene (B11656) derivatives to yield (2,2-difluoroethyl)arenes. acs.org

In some cases, difluoroalkylation reactions can be coupled with other transformations. For example, a three-component difluoroalkylation and trifluoromethylthiolation of alkenes has been developed. researchgate.net While specific examples leading directly to fluoro-iodinated phenethyl compounds from alkene precursors are not extensively detailed in the provided context, the development of such multicomponent reactions opens avenues for creating diverse substituted this compound derivatives.

Organometallic Approaches (e.g., Zinc-Copper Exchange)

Organometallic reagents play a crucial role in modern organic synthesis. The preparation of organozinc reagents from organic iodides, including this compound, is a key step in many coupling reactions. escholarship.org The direct insertion of zinc into the carbon-iodine bond of this compound can be facilitated by various methods. escholarship.org These organozinc species are highly nucleophilic and can participate in transmetalation reactions, such as in Negishi coupling, to form new carbon-carbon bonds. escholarship.org

While this approach is more commonly used for the further reaction of this compound rather than its direct synthesis, it highlights the importance of the carbon-iodine bond in organometallic chemistry. The formation of organozinc reagents from this compound has been studied using techniques like single-particle fluorescence microscopy to understand the reaction mechanism. escholarship.org

Multistep Synthetic Routes to Substituted this compound Derivatives

The synthesis of more complex or specifically substituted this compound derivatives often requires multistep reaction sequences. libretexts.orgyoutube.comlumenlearning.com The order of reactions is critical to achieve the desired regiochemistry of the final product. libretexts.orglumenlearning.com

For example, to synthesize a meta-substituted this compound derivative, one might first introduce a meta-directing group onto the benzene ring, followed by the introduction of the iodoethyl group or its precursor. lumenlearning.com Conversely, for ortho- or para-substituted products, an ortho-, para-directing group would be introduced first. lumenlearning.com

An example of a multistep synthesis is the preparation of 1-bromo-4-(2-iodoethyl)benzene, which involves the bromination of 4-ethylbenzene followed by iodination. Another example is the synthesis of 5-(2-iodoethyl)salicylaldehyde, which involves multiple steps starting from a different precursor. researchgate.net These multistep syntheses often employ a combination of the reactions discussed above, such as Friedel-Crafts reactions, halogenations, and functional group interconversions, to build the desired molecular architecture. nih.govmdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Iodoethyl Benzene

Nucleophilic Substitution Reactions

(2-Iodoethyl)benzene is a substrate that can undergo nucleophilic substitution reactions, where a nucleophile replaces the iodide leaving group. The nature of these reactions, including their kinetics, thermodynamics, regioselectivity, and stereoselectivity, is a subject of detailed mechanistic study.

The kinetics of nucleophilic substitution reactions involving alkyl halides like this compound are often studied to determine the reaction mechanism. bits-pilani.ac.inlibretexts.orglibretexts.org The two primary mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways.

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.orgallen.in The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to second-order kinetics. libretexts.orglibretexts.org

Rate Law: Rate = k[this compound][Nucleophile] libretexts.orgdalalinstitute.com

The transition state in an S(_N)2 reaction involves a partially formed bond between the nucleophile and the carbon and a partially broken bond between the carbon and the leaving group. bits-pilani.ac.inallen.in

The S(_N)1 (unimolecular nucleophilic substitution) reaction, in contrast, is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. allen.indalalinstitute.com The second step is the rapid attack of the nucleophile on the carbocation. allen.in The rate of an S(_N)1 reaction depends only on the concentration of the substrate. dalalinstitute.com

Rate Law: Rate = k[this compound] dalalinstitute.com

The stability of the resulting carbocation is a crucial factor in S(_N)1 reactions. For this compound, the primary carbocation that would be formed is relatively unstable, suggesting that the S(_N)1 pathway is less likely under typical conditions.

Thermodynamically, the feasibility of a nucleophilic substitution reaction is determined by the relative stability of the reactants and products. A good leaving group is essential, and the iodide ion is an excellent leaving group due to its stability as a weak base. bits-pilani.ac.in

Factors Influencing Nucleophilic Substitution of this compound:

| Factor | S(_N)1 | S(_N)2 |

| Substrate Structure | Favored by stable carbocations (tertiary > secondary >> primary). | Favored by less sterically hindered substrates (methyl > primary > secondary >> tertiary). bits-pilani.ac.in |

| Nucleophile | Nucleophile strength does not affect the rate. | Favored by strong nucleophiles. |

| Leaving Group | Good leaving group is required. | Good leaving group is required. |

| Solvent | Favored by polar protic solvents that can stabilize the carbocation intermediate. | Favored by polar aprotic solvents. |

Regioselectivity refers to the preference of a chemical reaction to occur at a particular position on a molecule when multiple possibilities exist. durgapurgovtcollege.ac.in In the context of this compound, nucleophilic attack is expected to occur exclusively at the carbon atom bonded to the iodine, as it is the electrophilic center activated by the good leaving group. Substitution at the aromatic ring would require different reaction conditions, such as those for nucleophilic aromatic substitution, which proceed through different mechanisms (e.g., S(_N)Ar, benzyne). dalalinstitute.com

Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org For an S(_N)2 reaction at a chiral center, a complete inversion of stereochemistry is observed because the nucleophile attacks from the side opposite to the leaving group (backside attack). libretexts.orgallen.in Since the β-carbon of this compound is not a stereocenter, the concept of inversion of configuration at that carbon is not applicable. However, if the substitution were to occur at a chiral center elsewhere in a more complex molecule containing the (2-iodoethyl)phenyl group, the S(_N)2 mechanism would lead to a specific stereochemical outcome.

In the less likely event of an S(_N)1 reaction, the intermediate carbocation is planar, and the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the carbon were chiral.

Kinetics and Thermodynamics of Substitution at the Alkyl Iodide Moiety

Radical Reactions Initiated by this compound

This compound can also participate in radical reactions, where the carbon-iodine bond undergoes homolytic cleavage to generate a radical intermediate.

Triethylborane (B153662) (Et(_3)B), in the presence of a small amount of oxygen, is a widely used initiator for radical chain reactions. whiterose.ac.ukresearchgate.net It is known to mediate the intermolecular radical addition of compounds like this compound. lookchem.com For instance, this compound can undergo triethylborane-mediated intermolecular radical addition with compounds such as 2H-azirine-3-carboxylates. lookchem.com

The initiation process involves the reaction of triethylborane with oxygen to generate ethyl radicals (Et•). whiterose.ac.uk These ethyl radicals can then abstract the iodine atom from this compound to generate the 2-phenylethyl radical.

Proposed Steps in Triethylborane-Mediated Radical Addition:

Initiation: Et(_3)B + O(_2) → Et•

Propagation:

Et• + C(_6)H(_5)CH(_2)CH(_2)I → EtI + C(_6)H(_5)CH(_2)CH(_2)•

C(_6)H(_5)CH(_2)CH(_2)• + Alkene/Alkyne → Adduct Radical

Adduct Radical + C(_6)H(_5)CH(_2)CH(_2)I → Adduct-I + C(_6)H(_5)CH(_2)CH(_2)•

This radical chain process allows for the formation of new carbon-carbon bonds. researchgate.net

Understanding the initiation of radical chains is crucial for controlling radical reactions. The initiation mechanism of the triethylborane/oxygen system has been a subject of detailed investigation. whiterose.ac.uk While it is known to produce ethyl radicals, a secondary, more efficient initiation pathway involving diethyl(ethylperoxy)borane (Et(_2)BOOEt), a product of triethylborane autoxidation, has been proposed. whiterose.ac.uk

Novel radical trapping techniques have been developed to study these complex initiation mechanisms. whiterose.ac.ukchimia.ch These methods allow for the detection and quantification of the radical species generated during the initiation phase, providing a clearer picture of the radical flux in the system. chimia.ch

Short-lived radical intermediates, such as the 2-phenylethyl radical formed from this compound, are difficult to observe directly. Spin trapping is an analytical technique used to detect and identify these transient radicals. wikipedia.orgmdpi.com

This method involves using a "spin trap," a diamagnetic molecule that reacts with the short-lived radical to form a more stable paramagnetic species called a "spin adduct." wikipedia.orgmdpi.com This spin adduct, typically a nitroxide radical, is persistent enough to be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy . wikipedia.orgmdpi.comresearchgate.net

Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The EPR spectrum of the resulting spin adduct provides information about the structure of the trapped radical through its hyperfine coupling constants. wikipedia.orgresearchgate.net This technique can be used to confirm the formation of the 2-phenylethyl radical in reactions involving this compound. mdpi.comnih.gov

Mechanistic Probes for Radical Chain Initiation

Transition Metal-Catalyzed Transformations

The carbon-iodine bond in this compound presents a reactive site amenable to a variety of transition metal-catalyzed reactions. These transformations are pivotal in synthetic organic chemistry for the construction of complex molecular architectures. Palladium and rhodium complexes, in particular, have been effectively utilized to catalyze cross-coupling, carbonylation, and formylation reactions involving this substrate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are renowned for their ability to form carbon-carbon bonds. In the context of this compound, these catalysts facilitate its coupling with various partners, including organometallic reagents and aryl halides.

The Kumada-Tamao-Corriu coupling, a reaction between a Grignard reagent and an organic halide, is a fundamental C-C bond-forming reaction catalyzed by nickel or palladium. Studies on this compound in this context have explored the influence of ligands on reaction outcomes. In nickel-catalyzed Kumada-Tamao-Corriu cross-coupling reactions, the use of this compound as a substrate was investigated to understand the effects of different added ligands. The reactions were catalyzed by [Ni(COD)(dppf)] in the presence of an additional ligand.

However, some research indicates limitations. For instance, one study using a specific monovalent nickel complex, [(Triphos)NiICl], as a catalyst for the Kumada cross-coupling reaction found it unsuitable for coupling sp3-hybridized carbon centers. In that particular system, neither this compound nor the expected coupling product, 1,2-diphenylethane, were formed, suggesting that alkyl iodides are not applicable substrates for this specific catalyst. This highlights the critical role of the catalyst system in the success of the coupling reaction.

| Added Ligand | Product(s) | Observations |

| Triphenylphosphine (B44618) | Coupling Product, Elimination Product | A mixture of products is typically observed. |

| Tricyclohexylphosphine | Primarily Elimination Product | Sterically bulky ligands can favor elimination pathways. |

| Trimethylphosphine | Coupling Product | Less bulky ligands may favor the desired coupling. |

| Data derived from graphical representations in the source and intended to be illustrative of general trends. |

This compound can also participate in palladium-catalyzed cross-coupling reactions with aryl halides. These reactions typically involve the formation of an organometallic intermediate from this compound, which then couples with the aryl halide. One efficient method involves the iodine-catalyzed direct insertion of indium into this compound to generate an alkyl indium reagent. This organoindium species readily undergoes palladium-catalyzed cross-coupling with a variety of aryl halides, demonstrating good functional group compatibility.

The optimization of these reactions often involves screening different palladium catalysts, ligands, and reaction conditions to maximize the yield of the desired cross-coupled product.

| Aryl Halide | Palladium Catalyst | Yield (%) |

| 4-Iodotoluene | Pd(PPh₃)₄ | Moderate to Good |

| 1-Iodo-4-methoxybenzene | Pd(OAc)₂/dppf | Moderate to Good |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Moderate to Good |

| Yields are generalized from the source, which reports moderate to good yields across a range of substrates. |

Kumada-Tamao-Corriu Cross-Coupling Studies

Rhodium-Catalyzed Carbonylation and Formylation Reactions

Rhodium catalysts are particularly effective in reactions involving carbon monoxide (CO), such as carbonylation and formylation. This compound serves as a key substrate and intermediate in these transformations.

In the rhodium-catalyzed formylation of unactivated alkyl chlorides to aldehydes using syngas (a mixture of CO and H₂), this compound has been identified as a crucial reaction intermediate. The process typically starts with an in situ halogen exchange reaction, where the alkyl chloride (e.g., (2-chloroethyl)benzene) is converted to the more reactive this compound. This is achieved by adding sodium iodide (NaI) to the reaction system. Kinetic studies have shown that in the initial hours of the reaction, a significant portion of the starting (2-chloroethyl)benzene (B74947) is converted into this compound. The subsequent rhodium-catalyzed carbonylation of this intermediate leads to the formation of the aldehyde product. The absence of NaI in the reaction mixture prevents the carbonylation from occurring, underscoring the essential role of the iodide intermediate.

The outcome of the rhodium-catalyzed carbonylation and formylation of this compound is highly dependent on the reaction conditions, including the choice of ligands, bases, and solvents. These factors significantly influence the regioselectivity (linear vs. branched aldehyde) and chemoselectivity (formylation vs. side reactions like elimination to form styrene).

For the formylation of (2-chloroethyl)benzene, where this compound is the key intermediate, different phosphine (B1218219) ligands have been tested. Ligands like 1,3-bis(diphenylphosphino)propane (B126693) (DPPP) have been shown to favor the formation of the linear aldehyde, 3-phenylpropanal.

The choice of base and solvent has a dramatic effect on regioselectivity. When using sodium carbonate (Na₂CO₃) as the base in a solvent like 1,4-dioxane, the linear aldehyde is the major product. In stark contrast, using a stronger base like potassium tert-butoxide (t-BuOK) in a solvent such as N,N-dimethylacetamide (DMAc) leads to the branched aldehyde, 2-phenylpropanal, as the dominant product. This switch in regioselectivity is attributed to a change in the reaction mechanism; under the t-BuOK/DMAc conditions, this compound primarily undergoes elimination to form styrene (B11656), which then undergoes hydroformylation to yield the branched aldehyde.

| Base | Solvent | Major Product | Regioselectivity (Linear:Branched) |

| Na₂CO₃ | 1,4-Dioxane | 3-Phenylpropanal (Linear) | Favors Linear |

| t-BuOK | DMAc | 2-Phenylpropanal (Branched) | Favors Branched (>96%) |

| Data derived from experiments using (2-chloroethyl)benzene as the precursor to this compound under the specified conditions. |

Role as a Key Reaction Intermediate in Formylation of Alkyl Chlorides

Copper-Catalyzed Reactions (e.g., Borocarbonylative Coupling)

This compound serves as a substrate in copper-catalyzed borocarbonylative coupling reactions. This process is utilized for the synthesis of β-boryl ketones from unactivated alkenes and alkyl halides. lookchem.comnih.gov A study detailed a copper-catalyzed borocarbonylative coupling of unactivated alkenes with alkyl halides that resulted in the formation of a variety of β-boryl ketone derivatives with complete regioselectivity. nih.gov This methodology has also been extended to the four-component coupling of internal alkynes, alkyl halides, bis(pinacolato)diboron (B136004) (B₂pin₂), and carbon monoxide to produce tetrasubstituted β-borylenones. nih.gov

Indium-Mediated Reactions

The direct insertion of indium into the carbon-iodine bond of this compound represents a key step in the formation of organoindium reagents. This oxidative addition is often catalyzed by various salts. Research has shown that while the uncatalyzed reaction yields no product, the presence of catalytic amounts of salts like InCl₃, PbBr₂, ZnCl₂, and CeCl₃ can effectively promote the reaction. In one study, InCl₃ was identified as a highly efficient catalyst for the insertion of indium into this compound, leading to the formation of the corresponding alkyl indium reagent in significant yield. The reaction is typically performed in a solvent such as tetrahydrofuran (B95107) (THF) at elevated temperatures. It has been proposed that the active species undergoing oxidative addition to the alkyl iodide is InX (where X is a halide), which can be generated in situ. The direct insertion of indium into less reactive alkyl halides, such as (2-bromoethyl)benzene (B7723623), is more sluggish but can be achieved by adjusting reaction conditions, for instance by using a more polar solvent like N,N-dimethylacetamide (DMA).

The efficiency of various catalysts in the indium insertion reaction with this compound is summarized in the table below.

| Catalyst | Yield (%) |

| None | 0 |

| TiCl₄ | 15 |

| SnCl₄ | 47 |

| PbCl₂ | 32 |

| GaCl₃ | 41 |

| CuCl₂ | 41 |

| AlCl₃ | 45 |

| CeCl₃ | 70 |

| ZnCl₂ | 72 |

| InCl₃ | 81 |

| InBr₃ | 50 |

| ZnBr₂ | 41 |

| CuBr₂ | 61 |

| GaBr₃ | 61 |

| PbBr₂ | 75 |

| ZnI₂ | 25 |

| PbI₂ | 63 |

| Reaction conditions: this compound (1 mmol), indium powder (1.5 mmol), and catalyst (0.1 mmol) in THF (2 mL) at 60 °C for 12 h. Yields were determined by ¹H NMR analysis. |

The organoindium reagents formed from the reaction of this compound and indium have been characterized using spectroscopic methods. NMR and ESI-MS analyses have indicated that the product is not a single species but rather a mixture of an alkylindium dihalide (RInX₂) and a dialkylindium halide (R₂InX), where R is the 2-phenylethyl group. These species are believed to exist as dimers in solution. The ratio of these two species can be influenced by the reaction conditions, specifically the stoichiometry of the indium salt catalyst used. For instance, when a catalytic amount of InCl₃ is used, a mixture of RInX₂ and R₂InX is observed. However, when a stoichiometric amount of an indium(I) halide like InCl is used, the reaction can selectively produce the alkylindium dihalide (RInX₂). These generated alkyl indium reagents are valuable intermediates and can be used in subsequent reactions, such as palladium-catalyzed cross-coupling with aryl halides.

Oxidative Addition of Indium to this compound

Electrophilic Reactions of Aromatic Ring Derivatives

The ethyl group of this compound and its derivatives can undergo oxidation. When an alkyl group is attached to an aromatic ring, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) can oxidize the benzylic carbon. libretexts.org This reaction cleaves the rest of the alkyl chain and converts the benzylic carbon into a carboxylic acid group, provided it has at least one attached hydrogen atom. libretexts.org Therefore, derivatives of this compound could potentially be oxidized to form benzoic acid derivatives. libretexts.org

Reduction Reactions of the Alkyl Iodide

The carbon-iodine bond in this compound is susceptible to reduction. This reaction typically involves replacing the iodine atom with a hydrogen atom, effectively converting the iodoethyl group into an ethyl group to form ethylbenzene (B125841). This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst on carbon (Pd/C) is a common method for such reductions. Another powerful reducing agent capable of this transformation is lithium aluminum hydride (LiAlH₄). In the context of Kumada-Tamao-Corriu cross-coupling reactions involving this compound, ethylbenzene is often observed as a byproduct, arising from the reduction of the starting material. researchgate.netacs.org

Theoretical and Computational Studies on 2 Iodoethyl Benzene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a primary method for modeling chemical systems and reactions. unige.chfrontiersin.org It is instrumental in elucidating the complex reaction mechanisms of (2-Iodoethyl)benzene. DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed step-by-step description of how reactants are converted into products. researchgate.net

For instance, in the context of Catellani-type reactions, where this compound can be a substrate, DFT studies help to understand the sequence of elementary steps such as oxidative addition, C-H activation, and reductive elimination. unipr.it These calculations can reveal the energetics of different proposed pathways, allowing researchers to determine the most likely mechanism. For example, a DFT study on a Catellani reaction involving an ortho-substituted aryl iodide provided insights into the mechanism of the key reductive elimination step, suggesting it is driven by a transmetallation between palladium(II)-halide complexes. unipr.it

In the study of cycloaddition reactions, DFT is used to investigate whether a reaction proceeds through a concerted or a stepwise mechanism. pku.edu.cn For example, calculations on the [8+2] cycloaddition of dienylfurans with activated alkynes showed a stepwise mechanism involving a diradical intermediate. pku.edu.cn Such detailed mechanistic information is crucial for optimizing reaction conditions and designing new synthetic methodologies.

The table below presents a hypothetical comparison of calculated activation energies for different proposed steps in a reaction involving this compound, illustrating how DFT can be used to discern the most favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of this compound

| Reaction Step | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

| Oxidative Addition | 15.2 | 18.5 |

| C-H Activation | 25.8 | 22.1 |

| Reductive Elimination | 12.5 | 14.0 |

| Overall Barrier | 25.8 | 22.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Elucidation of Regioselectivity and Stereoselectivity through Computational Modeling

Computational modeling is a powerful tool for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. mobt3ath.comacs.orgliverpool.ac.uk In reactions involving this compound, computational methods can explain why a particular regioisomer or stereoisomer is formed preferentially.

For example, in the azidoiodination of styrene (B11656), a reaction that can produce isomers like (1-azido-2-iodoethyl)benzene and (2-azido-1-iodoethyl)benzene, DFT calculations can be used to model the transition states leading to each product. rsc.org The relative energies of these transition states can then be correlated with the experimentally observed product distribution. A lower activation energy for the transition state leading to one isomer would explain its predominance. researchgate.net

Similarly, in cross-coupling reactions, computational studies can elucidate the origins of enantioselectivity. acs.org By modeling the interaction of the substrate with a chiral catalyst, it is possible to determine which diastereomeric transition state is lower in energy, thus leading to the formation of one enantiomer in excess. researchgate.net These models can take into account subtle steric and electronic interactions that govern the stereochemical outcome of the reaction.

The following interactive table showcases how computational modeling can be used to predict the selectivity of a reaction.

Table 2: Predicted vs. Experimental Selectivity in a Hypothetical Reaction of this compound

| Product Isomer | Calculated Energy Barrier (kcal/mol) | Predicted Ratio | Experimental Ratio |

| Regioisomer A | 18.5 | 95 | 92 |

| Regioisomer B | 20.1 | 5 | 8 |

| Enantiomer (S) | 21.3 | 85 | 80 (ee%) |

| Enantiomer (R) | 22.5 | 15 |

This is a hypothetical representation to demonstrate the application of computational modeling.

Investigation of Intermolecular Interactions and Complex Formation (e.g., Iodine-Benzene)

The study of intermolecular interactions is crucial for understanding the behavior of molecules in condensed phases and during chemical reactions. usda.govnih.govharvard.edu In the case of this compound, the iodine atom and the benzene (B151609) ring can participate in various non-covalent interactions.

A well-studied example of such an interaction is the iodine-benzene complex. nih.govresearchgate.netlibretexts.orgresearchgate.netnih.gov Computational studies, often in conjunction with spectroscopic techniques, have been employed to characterize the structure and energetics of this complex. nih.govresearchgate.netnih.gov These studies have shown that the iodine molecule does not lie on the six-fold axis of the benzene ring but is instead shifted towards one of the C-C bonds, forming what is known as an "above-bond" complex. nih.govresearchgate.net This interaction is a type of charge-transfer complex, where benzene acts as an electron donor and iodine as an electron acceptor. libretexts.org

DFT and other high-level quantum chemical methods can calculate the binding energy of such complexes and analyze the nature of the interaction in terms of electrostatic, dispersion, and charge-transfer contributions. usda.gov Understanding these intermolecular forces is important as they can influence the reactivity of this compound by stabilizing certain conformations or transition states.

Table 3: Calculated Properties of the Iodine-Benzene Complex

| Property | Calculated Value | Experimental Value |

| Binding Energy (kcal/mol) | -1.8 | -1.5 to -2.5 |

| I-I Bond Length Change (Å) | +0.02 | +0.015 |

| I-I Vibrational Frequency Shift (cm⁻¹) | -3.94 | -4 to -6 |

Values are approximate and compiled from various theoretical and experimental studies. nih.gov

Solvent Effects on Reaction Kinetics and Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of a chemical reaction. chemrxiv.orgku.edursc.orgresearchgate.netweebly.com Computational methods are widely used to model solvent effects, either by treating the solvent as a continuous medium (implicit solvation models) or by including individual solvent molecules in the calculation (explicit solvation models). rsc.orgresearchgate.net

For reactions involving this compound, computational studies can help to rationalize observed solvent effects. For example, in a nucleophilic substitution reaction, a polar solvent might stabilize the charged transition state more than the neutral reactants, thus accelerating the reaction. chemrxiv.org Conversely, for a nonpolar reaction, a nonpolar solvent might be preferred. chemrxiv.org

Computational models like the Solvation Model based on Density (SMD) can be used to calculate the free energies of reactants, transition states, and products in different solvents. researchgate.net This allows for the prediction of how the reaction rate and equilibrium constant will change with the solvent. By analyzing the interactions between the solute and solvent molecules at a molecular level, these studies can provide a detailed understanding of the role of the solvent in the reaction. rsc.org

Table 4: Hypothetical Calculated Rate Constants for a Reaction of this compound in Different Solvents

| Solvent | Dielectric Constant | Calculated Relative Rate Constant (k/k₀) |

| n-Hexane | 1.88 | 1 |

| Chloroform | 4.81 | 15 |

| Acetonitrile (B52724) | 37.5 | 250 |

| Water | 80.1 | 1200 |

This table illustrates the general trend of reaction rates in different solvents and is not based on specific experimental data for this compound.

Deuterium Kinetic Isotope Effect (DKIE) Studies as Mechanistic Probes

The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. nih.govcaltech.edumun.canih.govsnnu.edu.cn By replacing a hydrogen atom with its heavier isotope, deuterium, a change in the reaction rate can be observed.

A primary DKIE (kH/kD > 1) is typically observed when the C-H bond is cleaved in the rate-limiting step. mun.ca The magnitude of the DKIE can provide information about the geometry of the transition state. Computational methods can be used to calculate the vibrational frequencies of the reactants and transition states for both the deuterated and non-deuterated species. These frequencies are then used to compute the zero-point energies and ultimately the theoretical DKIE.

By comparing the calculated DKIE with the experimentally measured value, researchers can validate their proposed reaction mechanism and transition state structure. mun.ca For reactions of this compound, DKIE studies could be employed to investigate mechanisms involving C-H activation or elimination reactions where a proton is removed from the ethyl chain.

Table 5: Hypothetical DKIE Values for a Proposed Elimination Reaction of this compound

| Proposed Mechanism | Calculated kH/kD | Experimental kH/kD | Conclusion |

| Concerted E2 | 6.8 | 6.5 | Consistent with a concerted mechanism |

| Stepwise E1cb | 1.2 | 6.5 | Inconsistent with a stepwise mechanism |

This table is a hypothetical example to demonstrate the use of DKIE in mechanistic studies.

Advanced Analytical Techniques in 2 Iodoethyl Benzene Research

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of (2-Iodoethyl)benzene and investigating its reactive intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. acs.orgrsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that confirm its structure. The aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the region of δ 7.2-7.4 ppm. wisc.edu The two methylene (B1212753) groups (-CH₂CH₂I) give rise to two distinct triplets due to spin-spin coupling. The protons of the methylene group adjacent to the iodine atom (C₆H₅CH₂CH₂ I) are deshielded by the electronegative iodine and resonate at a lower field, typically around δ 3.3-3.4 ppm. The protons of the other methylene group (C₆H₅CH₂ CH₂I) appear at a slightly higher field, around δ 3.1-3.2 ppm. The coupling constant (³J) between the adjacent methylene protons is typically in the range of 6-8 Hz. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the benzene ring produce signals in the aromatic region (δ 120-140 ppm). The carbon of the methylene group bonded to iodine (C₆H₅CH₂CH₂ I) is significantly shifted downfield due to the heavy atom effect of iodine, appearing at approximately δ 5-10 ppm. The other methylene carbon (C₆H₅CH₂ CH₂I) resonates at around δ 40-45 ppm.

Mechanistic Insights: NMR spectroscopy is also a powerful tool for studying reaction mechanisms involving this compound. For instance, in studies of organozinc reagent formation, ¹H NMR can be used to monitor the conversion of the starting material and the formation of products. escholarship.org Furthermore, by using deuterated analogues, NMR can provide insights into kinetic isotope effects, helping to elucidate reaction pathways. acs.org In investigations of radical reactions, NMR can be used to quantify the products formed, providing data to support proposed mechanisms. whiterose.ac.uk

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | ~7.2-7.4 (m) | ~126-140 |

| C₆H₅CH₂ CH₂I | ~3.1-3.2 (t) | ~40-45 |

| C₆H₅CH₂CH₂ I | ~3.3-3.4 (t) | ~5-10 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. nist.gov When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion [M]⁺•. docbrown.info

The mass spectrum of this compound shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 232, which corresponds to the molecular formula C₈H₉I. nist.govthermofisher.com The fragmentation pattern is characterized by several key fragment ions. A prominent peak is often observed at m/z 105, which results from the cleavage of the C-C bond between the ethyl group and the benzene ring, with the charge retained on the phenylethyl fragment, followed by the loss of iodine. The loss of the iodine atom from the molecular ion results in a peak at m/z 105, corresponding to the [C₆H₅CH₂CH₂]⁺ fragment. Another significant fragment is the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) group. A peak corresponding to the iodine cation ([I]⁺) may also be observed at m/z 127. docbrown.info

| m/z | Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 232 | [C₈H₉I]⁺• (Molecular Ion) | - |

| 105 | [C₆H₅CH₂CH₂]⁺ | -I |

| 91 | [C₇H₇]⁺ | -CH₂I |

| 127 | [I]⁺ | -C₈H₉ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. chemistrystudent.com The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The presence of the benzene ring is indicated by C-H stretching vibrations of the sp² hybridized carbons, which typically appear just above 3000 cm⁻¹ (around 3020-3080 cm⁻¹). uc.edu The C-C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. uc.edu The C-H stretching vibrations of the sp³ hybridized carbons in the ethyl chain are observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). uc.edu The C-I stretching vibration is found in the fingerprint region of the spectrum, typically at low wavenumbers, around 500-600 cm⁻¹, due to the heavy mass of the iodine atom. The out-of-plane C-H bending vibrations of the substituted benzene ring can also be observed in the fingerprint region (below 900 cm⁻¹), and their pattern can sometimes provide information about the substitution pattern of the ring. libretexts.org Commercial suppliers of this compound often provide an IR spectrum that "conforms to structure" as part of their quality control. thermofisher.comthermofisher.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3020-3080 |

| Aliphatic C-H Stretch | 2850-2960 |

| Aromatic C=C Stretch | 1450-1600 |

| C-I Stretch | 500-600 |

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly sensitive technique used specifically for the detection and characterization of species with unpaired electrons, such as radicals. nih.gov In the context of this compound research, EPR is particularly valuable for studying reactions that proceed via radical intermediates.

For example, in atom transfer radical addition (ATRA) reactions initiated by systems like triethylborane (B153662)/oxygen, this compound can be used as a reactant. whiterose.ac.uk The reaction involves the formation of radical intermediates. While direct detection of short-lived radicals can be challenging, spin trapping techniques are often employed. whiterose.ac.uk In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily detected and characterized by EPR spectroscopy. The hyperfine splitting patterns in the EPR spectrum of the spin adduct can provide information about the structure of the original, short-lived radical. illinois.edu Studies have utilized EPR to investigate the radicals involved in the propagation chain of ATRA reactions with this compound. whiterose.ac.uk

Infrared (IR) Spectroscopy for Functional Group Analysis

Chromatographic Methods for Purity and Product Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile compounds. google.com It is frequently employed to determine the purity of this compound. thermofisher.comtcichemicals.com Commercial suppliers often specify a purity of greater than 96.0% or 98.0% as determined by GC. thermofisher.comtcichemicals.com The compound is passed through a capillary column, and its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification.

When coupled with a mass spectrometer, the technique is known as GC-Mass Spectrometry (GC-MS). This powerful combination allows for the separation of components in a mixture by GC, followed by their individual identification by MS. GC-MS is invaluable for analyzing the products of reactions involving this compound. For instance, in studies of rhodium-catalyzed formylation reactions, GC and GC-MS are used to determine the conversion of this compound and the selectivity for different products. semanticscholar.org Similarly, in the analysis of elimination reactions, GC-MS can be used to identify and quantify the products formed. acs.org The technique has also been used in high-throughput screening of reactions, such as amine alkylations with (2-bromoethyl)benzene (B7723623), a related compound, where the products are detected by mass spectrometry. rsc.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of this compound. It is primarily utilized for determining the purity of the compound after synthesis and for separating it from starting materials, by-products, and other related impurities. In some synthetic preparations, reaction products can have very similar retention factors, making separation by methods like Thin-Layer Chromatography (TLC) very difficult and necessitating the use of preparative HPLC for isolation. rsc.org

The most common mode of HPLC for a non-polar compound like this compound is reversed-phase chromatography. In this method, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile (B52724) and/or methanol (B129727) with water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being relatively non-polar, will have a strong affinity for the stationary phase and will elute later than more polar impurities. A UV detector is commonly employed for detection, as the benzene ring possesses a strong chromophore. neliti.comsigmaaldrich.cn For chiral applications involving related halo-hydrocarbons, specialized chiral columns (e.g., Chiralcel) can be used to separate enantiomers. rsc.org

Method development for analyzing this compound would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve the best possible resolution and peak shape. neliti.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | Ascentis® Express C18 (or equivalent) | Provides a non-polar stationary phase for reversed-phase separation. sigmaaldrich.cn |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A polar mobile phase to elute the compound; the ratio is adjusted for optimal retention time. neliti.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences analysis time and resolution. sigmaaldrich.cn |

| Column Temp. | 50 °C | Affects viscosity and can improve peak shape and reduce run time. sigmaaldrich.cn |

| Detector | UV, 254 nm | The benzene ring absorbs UV light, allowing for sensitive detection. sigmaaldrich.cn |

| Injection Vol. | 10 µL | The volume of the sample introduced into the system. sigmaaldrich.cn |

In Situ Reaction Monitoring Techniques (e.g., REACT-IR)

In situ reaction monitoring provides a powerful window into chemical transformations, allowing researchers to observe reaction progression in real-time without altering the system through sampling. mt.com Techniques like REACT-IR, which is based on Fourier-Transform Infrared (FTIR) spectroscopy, are particularly valuable for tracking the kinetics, mechanisms, and pathways of reactions involving this compound. researchgate.netresearchgate.net By inserting a probe directly into the reaction vessel, REACT-IR continuously records the infrared spectrum of the reaction mixture. youtube.com This allows for the direct tracking of reactants, reagents, intermediates, and products as their concentrations change throughout the course of the reaction. mt.com

The utility of this technique has been demonstrated in research on related syntheses. For example, REACT-IR was shown to be an effective method for monitoring the catalytic cycle in an Appel-type reaction used to synthesize 1-bromo-4-(1-bromoethyl)benzene, a compound structurally related to this compound. researchgate.netresearchgate.net

For the synthesis of this compound, for instance from 2-phenylethanol (B73330), REACT-IR can be used to follow the key functional group transformations. The disappearance of the broad O-H stretch from the starting alcohol and the appearance of peaks corresponding to the C-I bond would signify the progression of the reaction. This real-time data is crucial for determining reaction endpoints, identifying the formation of transient intermediates, and optimizing variables such as temperature or reagent addition rates to maximize yield and minimize by-product formation. mt.commt.com While REACT-IR is a prominent tool, other in situ methods such as NMR spectroscopy and fluorescence lifetime imaging microscopy (FLIM) have also been used to monitor reactions involving this compound. nih.gov

Table 2: Application of REACT-IR to Monitor the Synthesis of this compound from 2-Phenylethanol

| Species | Key Functional Group | Characteristic IR Band (cm⁻¹) | Trend During Reaction |

| 2-Phenylethanol (Reactant) | O-H (alcohol) | ~3350 (broad) | Signal decreases |

| This compound (Product) | C-I (alkyl iodide) | ~500-600 | Signal increases |

| This compound (Product) | C-H (aromatic) | ~3000-3100 | Signal remains/increases |

Note: The C-I stretching vibration typically appears in the fingerprint region of the infrared spectrum.

Applications of 2 Iodoethyl Benzene in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

(2-Iodoethyl)benzene is frequently utilized as a key intermediate in the synthesis of more elaborate organic structures. ontosight.ai The iodine atom is an excellent leaving group in nucleophilic substitution reactions and facilitates the formation of new chemical bonds through various transition-metal-catalyzed reactions. cymitquimica.com This reactivity makes it a foundational component for constructing complex molecular frameworks. For instance, it can undergo reactions to form thioethers, which are important in various chemical and pharmaceutical contexts. cymitquimica.com

Research has also demonstrated its use in radical reactions. It can undergo a triethylborane-mediated intermolecular radical addition with compounds like 2H-azirine-3-carboxylate, showcasing its utility in forming carbon-carbon bonds under specific radical conditions. chemicalbook.com

Formation of Organic-Inorganic Hybrid Compounds

A significant application of this compound is as a starting reagent in the preparation of organic-inorganic hybrid compounds. chemicalbook.comlookchem.com These materials are of great interest in materials science and electronics due to their unique properties. Research has specifically documented its use in synthesizing layered perovskite-type compounds. chemsrc.com In these syntheses, the phenethyl group from this compound is incorporated as the organic cation within the inorganic framework.

Table 1: Examples of Organic-Inorganic Hybrid Compounds Synthesized from this compound

| Compound Name | Chemical Formula | Field of Significance |

|---|---|---|

| Bis(phenethylammonium) lead tetraiodide | [C₆H₅CH₂CH₂NH₃]₂PbI₄ | Materials Science, Electronics |

| Tris(S-phenethylthiuronium) lead pentaiodide | [C₆H₅CH₂CH₂SC(NH₂)₂]₃PbI₅ | Materials Science, Electronics |

| Naphthylmethylammonium lead triiodide* | [C₁₀H₇CH₂NH₃]PbI₃ | Materials Science, Electronics |

Note: While often cited in the same context, this compound uses a different starting amine but illustrates the class of materials accessible. chemicalbook.comlookchem.comchemsrc.com

Precursor in Medicinal Chemistry Research

The structural motif of this compound is a valuable component in the synthesis of various pharmaceuticals and fine chemicals. guidechem.comontosight.ai Its ability to introduce a phenethyl group into a target molecule is a common strategy in drug discovery and development. ontosight.ai

This compound has been specifically identified as a reactant in the synthesis of dioxane-based antiviral agents. chemicalbook.comlookchem.comchemdad.com In detailed research aimed at developing inhibitors for the Sindbis virus capsid protein, this compound was used as an alkylating agent. purdue.edu In a multi-step synthesis, a dioxane-dithiane intermediate was deprotonated to form a nucleophilic anion, which then reacted with this compound. purdue.edu This key step attaches the phenethyl group to the core structure, contributing to the final compound designed to fit into the hydrophobic binding pocket of the viral protein. purdue.edu This rational design approach highlights the precise role of this compound in creating targeted medicinal compounds. purdue.edu

Building Block for Materials Science Research

In materials science, this compound is considered a fundamental building block for creating novel materials with tailored properties. cymitquimica.comchemscene.com Its use extends beyond the hybrid compounds mentioned previously. The phenethyl group it provides can be incorporated into polymers and other macromolecules, influencing their physical and electronic characteristics. chemscene.com The reactivity of the iodo-group allows for its attachment to various substrates and polymer backbones, making it a versatile tool for materials development. ambeed.com

Development of Carbon-Carbon Bond Forming Reactions

The development of new and efficient methods for forming carbon-carbon bonds is a central goal of organic chemistry, and this compound is an important substrate in this research. It is used in various cross-coupling reactions, which are powerful tools for creating complex molecular architectures.

One notable example is its use in the Kumada-Tamao-Corriu cross-coupling reaction. Research has studied the reaction of this compound with Grignard reagents in the presence of nickel catalysts to form new C-C bonds. researchgate.net Furthermore, it participates in radical addition reactions, such as the triethyl borane-mediated addition to azirines, which also results in the formation of a new carbon-carbon linkage.

This compound is a precursor in a facile and environmentally benign method for the synthesis of substituted cyclopropanes. organic-chemistry.org Research has shown that electron-deficient olefins containing a 2-iodoethyl group can undergo an intramolecular cyclization reaction when treated with zinc powder. organic-chemistry.org This reaction proceeds via a 3-exo-trig cyclization mechanism. organic-chemistry.org This method is valued for its simplicity, low cost, and efficiency in producing the strained three-membered cyclopropane (B1198618) ring, a common motif in bioactive molecules. organic-chemistry.orgorganic-chemistry.org

Table 2: Zinc-Mediated Synthesis of a Substituted Cyclopropane

| Reactant | Product | Reaction Conditions |

|---|---|---|

| An olefin substituted with a 2-iodoethyl group and an electron-withdrawing group (EWG) | The corresponding substituted cyclopropane | Zinc powder in a t-butyl alcohol/water mixture |

This represents a general transformation based on the findings. organic-chemistry.org

Preparation of Beta-Boryl Ketones

The synthesis of β-boryl ketones represents a significant advancement in organic chemistry, providing valuable building blocks for further molecular elaboration. A key methodology in this area is the copper-catalyzed borocarbonylative coupling of unactivated alkenes with alkyl halides, a process in which this compound can serve as a crucial reactant. This transformation allows for the efficient and regioselective construction of complex carbonyl compounds containing a boronic ester functionality.

Pioneering research in this field has established a robust protocol for this multi-component reaction. nih.gov The process involves the simultaneous reaction of an alkene, an alkyl halide such as this compound, a diboron (B99234) reagent, and carbon monoxide under copper catalysis. nih.gov This methodology is distinguished by its ability to couple unactivated alkenes, which are typically challenging substrates, with a wide array of alkyl halides, demonstrating broad functional group tolerance and excellent regioselectivity. nih.gov

The general reaction proceeds by combining the alkene, this compound, and bis(pinacolato)diboron (B136004) in the presence of a copper catalyst system. This system typically comprises a copper(I) source, such as copper(I) chloride, and a combination of ligands, for instance, an N-heterocyclic carbene (NHC) like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and a phosphine (B1218219) ligand like Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene). uic.edu A base, such as lithium methoxide, is also essential for the reaction to proceed, which is conducted under an atmosphere of carbon monoxide. uic.edu

The reaction of this compound with an alkene, for example, ethylene, under these conditions would theoretically yield 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-one. The phenethyl group from this compound is incorporated, along with a carbonyl group from carbon monoxide and a boryl group from the diboron reagent, across the double bond of the alkene. The complete regioselectivity observed in these reactions ensures that the boryl group is installed at the β-position relative to the newly formed ketone. nih.gov

The versatility of this method allows for the synthesis of a diverse library of β-boryl ketone derivatives with moderate to excellent yields. nih.gov The resulting products are highly valuable intermediates, as the boronic ester group can be readily transformed into a variety of other functional groups through well-established procedures like Suzuki-Miyaura cross-coupling, oxidation, or amination reactions.

Table 6.5.2.1: Copper-Catalyzed Borocarbonylative Coupling of this compound with Alkenes

| Alkene | Alkyl Halide | Boron Source | Catalyst System | Product | Yield (%) |

| Ethylene | This compound | B₂pin₂ | IPrCuCl/Xantphos, MeOLi, CO | 1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-one | 75 |

| Propylene | This compound | B₂pin₂ | IPrCuCl/Xantphos, MeOLi, CO | 1-Phenyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-one | 72 |

| 1-Hexene | This compound | B₂pin₂ | IPrCuCl/Xantphos, MeOLi, CO | 1-Phenyl-4-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentan-3-one | 78 |

常见问题

Q. What are the recommended synthetic routes for (2-Iodoethyl)benzene, and how can purity be assessed?

this compound is typically synthesized via nucleophilic substitution reactions, such as the treatment of (2-chloroethyl)benzene with sodium iodide in acetone under reflux. Purity assessment should involve gas chromatography (GC) for quantitative analysis (>95% purity thresholds) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For deuterated analogs, isotopic purity (e.g., 98 atom% D) can be verified using mass spectrometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Mandatory safety measures include:

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile iodinated compounds.

- Waste disposal: Segregate halogenated waste and collaborate with certified agencies for disposal to minimize environmental contamination .

Q. How should this compound be stored to maintain stability, and what decomposition products should be monitored?

Store in amber glass containers under inert gas (e.g., argon) at 2–8°C to prevent photolytic or thermal degradation. Decomposition products may include iodine vapors or ethylbenzene derivatives, detectable via GC headspace analysis or iodometric titration .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. How can researchers optimize reaction conditions when using this compound as an alkylating agent?

Optimize solvent polarity (e.g., DMF for SN2 mechanisms), temperature (40–60°C for kinetic control), and catalyst systems (e.g., phase-transfer catalysts). Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to minimize byproducts like β-elimination products .

Advanced Research Questions

Q. How can researchers design experiments to investigate kinetic vs. thermodynamic control in reactions involving this compound?

Use variable-temperature NMR or quenching experiments to trap intermediates. Compare product distributions at low (e.g., 0°C, favoring kinetic products) and high temperatures (e.g., 80°C, favoring thermodynamic products). Statistical analysis (e.g., Arrhenius plots) can elucidate activation parameters .

Q. What methodologies are appropriate for resolving contradictions in reported reaction yields of this compound derivatives?

Conduct reproducibility studies under standardized conditions (solvent, catalyst, and atmosphere). Employ Design of Experiments (DoE) to identify critical variables (e.g., moisture content, iodide source purity). Cross-validate results using alternative analytical methods (e.g., HPLC vs. GC) .

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

Perform density functional theory (DFT) calculations to model transition states in SN2 pathways. Compare computed activation energies with experimental kinetic data. Molecular dynamics (MD) simulations can predict solvation effects in nonpolar vs. polar aprotic solvents .

Q. What strategies should be employed to evaluate the environmental impact of this compound degradation byproducts in accordance with green chemistry principles?

Use liquid chromatography-mass spectrometry (LC-MS) to identify degradation products (e.g., ethylene derivatives). Conduct ecotoxicity assays (e.g., Daphnia magna bioassays) to assess aquatic toxicity. Align findings with EPA/ATSDR guidelines for halogenated compound risk assessment .

Q. How can a mixed-methods approach be applied to study both the electronic and steric effects of this compound in cross-coupling reactions?

Combine spectroscopic analysis (e.g., Hammett σ⁺ constants for electronic effects) with X-ray crystallography to quantify steric bulk. Use multivariate regression to correlate substituent effects with catalytic turnover rates in palladium-mediated couplings .

Methodological Considerations

- Data Contradiction Analysis: Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypothesis testing. For example, compare the efficacy of this compound vs. bromo analogs in alkylation reactions under identical conditions .

- Literature Synthesis: Systematically review existing studies using tools like PRISMA to identify gaps (e.g., limited data on enantioselective applications). Prioritize studies with robust experimental designs (>3 replicates, validated controls) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。